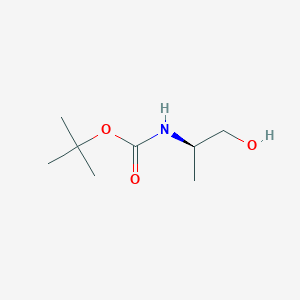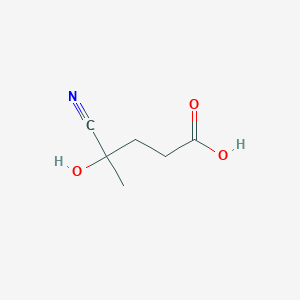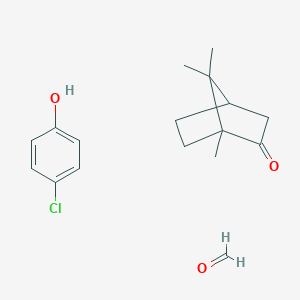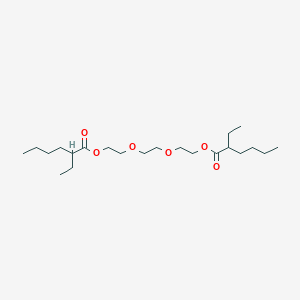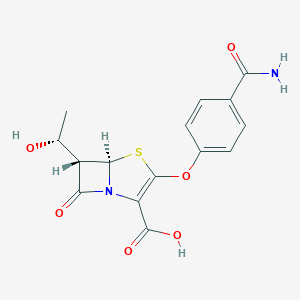
3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized in 2012 by researchers at the University of Sydney, Australia. CX-5461 has been found to be effective against a variety of cancers, including breast, ovarian, and pancreatic cancers.
Mecanismo De Acción
3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to a decrease in ribosomal RNA synthesis, which is essential for the growth and proliferation of cancer cells. 3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate has also been shown to induce DNA damage through the activation of the p53 pathway, which can lead to cell cycle arrest and apoptosis.
Efectos Bioquímicos Y Fisiológicos
3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate has been shown to have a variety of biochemical and physiological effects on cancer cells. It has been found to induce DNA damage, activate the p53 pathway, and inhibit ribosomal RNA synthesis. 3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate has also been shown to reduce the expression of genes involved in DNA repair and cell cycle progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate is its specificity for cancer cells that have increased levels of RNA polymerase I activity. This makes it a potentially effective cancer treatment with fewer side effects than traditional chemotherapy. However, one limitation of 3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate. One area of focus is the development of more effective delivery methods, such as nanoparticle-based drug delivery systems. Another area of research is the identification of biomarkers that can predict which patients will respond to 3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate treatment. Finally, there is ongoing research into the use of 3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate in combination with other cancer treatments, such as immune checkpoint inhibitors, to improve treatment outcomes.
Métodos De Síntesis
The synthesis of 3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate involves a multi-step process that includes the reaction of 4-bromoaniline with ethyl 2-bromoacetate to form 2-(4-bromoanilino)ethyl acetate. This intermediate is then reacted with thiophene-2-carboxylic acid to form 3-(4-bromoanilino)thiophene-2-carboxylic acid. Finally, the bromine atom is replaced with a hydroxyl group through a nucleophilic substitution reaction to form 3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate.
Aplicaciones Científicas De Investigación
3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate has shown promising results in pre-clinical studies as a potential cancer treatment. It has been found to selectively target cancer cells that have increased levels of RNA polymerase I activity, which is a hallmark of many cancers. 3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate has also been shown to induce DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
Propiedades
Número CAS |
105275-74-9 |
|---|---|
Nombre del producto |
3-(4-Carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate |
Fórmula molecular |
C15H14N2O6S |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H14N2O6S/c1-6(18)9-12(20)17-10(14(21)22)15(24-13(9)17)23-8-4-2-7(3-5-8)11(16)19/h2-6,9,13,18H,1H3,(H2,16,19)(H,21,22)/t6-,9+,13-/m1/s1 |
Clave InChI |
MVTIDDWEBUVRRW-XIDCRBKBSA-N |
SMILES isomérico |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)O)O |
SMILES |
CC(C1C2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)O)O |
SMILES canónico |
CC(C1C2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)O)O |
Sinónimos |
3-(4-carbamoylphenoxy)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate HRE 664 HRE-664 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



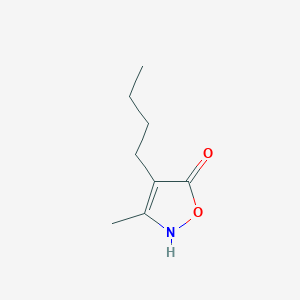

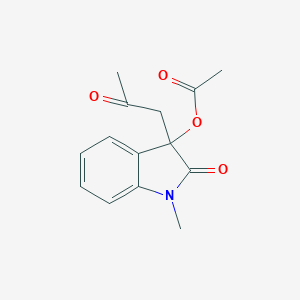
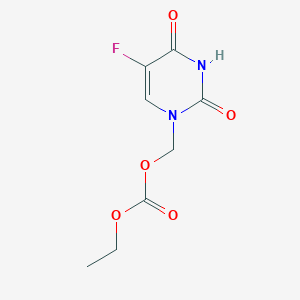
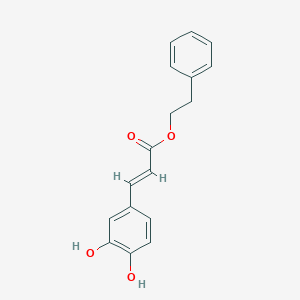
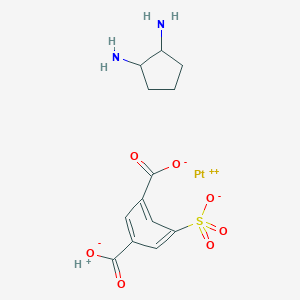
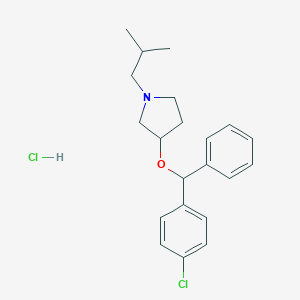
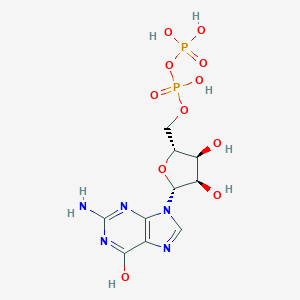
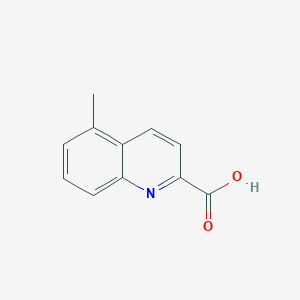
![1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol](/img/structure/B24724.png)
